molecular formula C13H17N B1507279 5-Benzyl-5-azaspiro[2.4]heptane CAS No. 1204875-03-5

5-Benzyl-5-azaspiro[2.4]heptane

Cat. No.: B1507279
CAS No.: 1204875-03-5
M. Wt: 187.28 g/mol
InChI Key: NDJMAHKJIWKHNG-UHFFFAOYSA-N
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Description

5-Benzyl-5-azaspiro[2.4]heptane is a chemical compound with the molecular formula C₁₃H₁₃NO₂ . It belongs to the class of spiro compounds, characterized by a unique spirocyclic structure. The compound’s systematic IUPAC name is This compound-4,7-dione .


Physical and Chemical Properties Analysis

  • Stability : The compound should be stored sealed in a dry environment at temperatures between 2°C and 8°C .

Scientific Research Applications

Synthesis and Chemical Properties

5-Benzyl-5-azaspiro[2.4]heptane and related compounds have been explored extensively in synthetic chemistry. For instance, they are used in the regioselective cycloaddition processes, as seen in the production of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates from C-aryl- and C-carbamoylnitrones and methyl 2-benzylidenecyclopropanecarboxylate (Molchanov & Tran, 2013). Another example is the development of novel angular azaspiro[3.3]heptanes, which are synthesized for potential use in drug discovery (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Application in Drug Discovery

Several studies have highlighted the potential of this compound in drug discovery. For example, it has been used in the synthesis of novel 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists (Micheli et al., 2016). Additionally, the compound's derivatives have shown potent antibacterial activity against respiratory pathogens, highlighting its relevance in antibacterial drug development (Odagiri et al., 2013).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, this compound derivatives have been synthesized and evaluated for various biological activities. The discovery and optimization of 5-azaspiro[2.4]heptane dual orexin receptor antagonists is one such application, showcasing the compound's versatility in the development of new pharmacological agents (Stasi et al., 2013).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12(5-3-1)10-14-9-8-13(11-14)6-7-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJMAHKJIWKHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729287
Record name 5-Benzyl-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204875-03-5
Record name 5-Benzyl-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-benzyl-5-azaspiro[2.4]heptan-7-one (300 mg) was mixed with hydrazine (600 mg) and NaOH (300 mg) in H2O (2 ml). The mixture was refluxed for overnight and purified by column chromatography to give 5-benzyl-5-azaspiro[2.4]heptane that was hydrogenated at 50 psi with Pd—C (10%, 80 mg) in EtOH (15 ml) for overnight followed by filtration through Celite to give 5-azaspiro[2.4]heptane. This product was mixed with 2-Bromoethanol and K2CO3 in Acetonitrile. The reaction was refluxed overnight and filtered, the filtrate was evaporated and purified on silica gel column to give the titled product. Mass: (M+1), 142
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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